![molecular formula C21H20F3NO4S B2764834 ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1705788-38-0](/img/structure/B2764834.png)
((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C21H20F3NO4S and its molecular weight is 439.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologic Profile of Novel Compounds
Research into novel chemical compounds often explores their potential therapeutic applications, safety profile, and pharmacokinetics. For example, studies on new analgesics aim to understand their efficacy in pain management, mechanisms of action, and potential side effects to ensure safety and effectiveness (Ward et al., 1987). These investigations are crucial for developing medications that offer benefits over existing treatments, such as improved potency, reduced side effects, or novel mechanisms of action.
Antidepressant Effects of Tropane Compounds
Research on tropane compounds, for instance, has demonstrated their potential antidepressant effects, indicating the diversity of applications for chemically novel entities. Studies like those by Hemby et al. (1997) have explored how specific tropane analogs, selective for serotonin or dopamine transporters, can produce antidepressant-like effects in animal models, suggesting possible therapeutic applications in treating mood disorders (Hemby et al., 1997).
Advances in Poisoning Treatment
In the context of treating poisoning, research has focused on developing antidotes like fomepizole for methanol poisoning. Clinical studies have assessed its efficacy and safety, providing essential insights into managing such toxicological emergencies (Brent et al., 2001). This type of research is pivotal for emergency medicine, offering life-saving treatments based on a deep understanding of the pharmacology of antidotes.
Mécanisme D'action
Target of Action
The primary targets of this compound, also known as ((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone, are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine (e.g., TPO) signaling in human whole blood-based assays . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Pharmacokinetics
The compound is orally bioavailable . Additional preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies were conducted to support its clinical development . .
Result of Action
Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4S/c22-21(23,24)29-17-10-6-14(7-11-17)20(26)25-15-8-9-16(25)13-19(12-15)30(27,28)18-4-2-1-3-5-18/h1-7,10-11,15-16,19H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJMVXXTYOGZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)OC(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2764752.png)
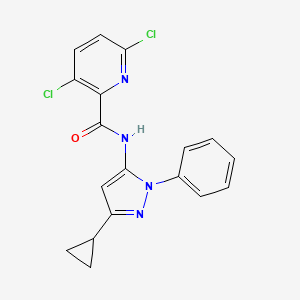
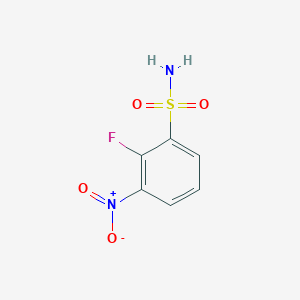
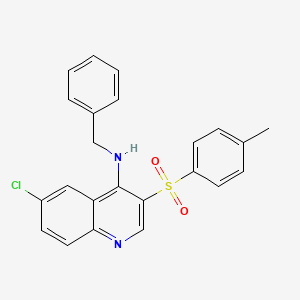
![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)
![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)
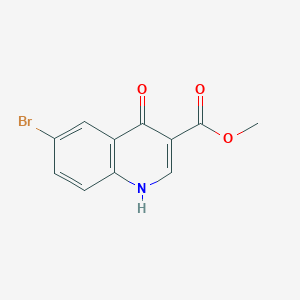
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)
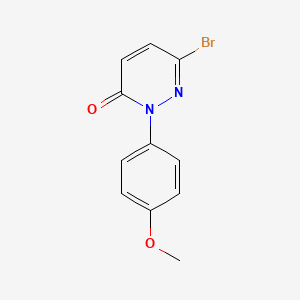
![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)
![4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester](/img/structure/B2764768.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2764769.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)